

HPLC method for quantification of 1-(4-isopropylcyclohexyl)ethanol

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Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

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An Application Note and Protocol for the Quantification of **1-(4-isopropylcyclohexyl)ethanol** using High-Performance Liquid Chromatography (HPLC)

Introduction

1-(4-isopropylcyclohexyl)ethanol is a fragrance ingredient with a floral, muguet scent profile. [1] It is used in various consumer products, and its accurate quantification is essential for quality control, formulation development, and stability testing. This compound, with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol, is moderately lipophilic, as indicated by its estimated LogP of 3.544. [2] While gas chromatography (GC) is a common analytical technique for such volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex matrices that may not be amenable to GC analysis without extensive sample preparation.

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of **1-(4-isopropylcyclohexyl)ethanol**. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C₁₈) and the mobile phase is a polar mixture of organic solvent and water. The separation is based on the differential partitioning of the analyte between the stationary and

mobile phases. Due to the lack of a significant chromophore in **1-(4-isopropylcyclohexyl)ethanol**, detection is performed at a low UV wavelength (e.g., 210 nm), where the carbon-oxygen single bond of the alcohol group exhibits some absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

- Instrumentation:
 - HPLC system with a quaternary or binary pump
 - Autosampler
 - Column oven
 - UV-Vis or Photodiode Array (PDA) detector
 - Chromatography Data System (CDS) software
- Chemicals and Reagents:
 - **1-(4-isopropylcyclohexyl)ethanol** reference standard (>95% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or ultrapure)
 - Isopropyl alcohol (HPLC grade, for sample dilution)[3]
- Columns and Supplies:
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
 - Syringe filters (0.45 µm, PTFE or nylon)
 - Autosampler vials and caps

Experimental Protocols

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	10 µL
Run Time	10 minutes

Preparation of Standard Solutions

- Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of **1-(4-isopropylcyclohexyl)ethanol** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
- Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the primary stock standard with the mobile phase.

Preparation of Sample Solutions

The sample preparation will depend on the matrix. For a simple solution or a formulation where the analyte is soluble in a compatible solvent:

- Accurately weigh a known amount of the sample expected to contain **1-(4-isopropylcyclohexyl)ethanol**.
- Dissolve the sample in a suitable solvent such as isopropyl alcohol or methanol.[\[3\]](#)

- Dilute the sample solution with the mobile phase to bring the concentration of **1-(4-isopropylcyclohexyl)ethanol** within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Data

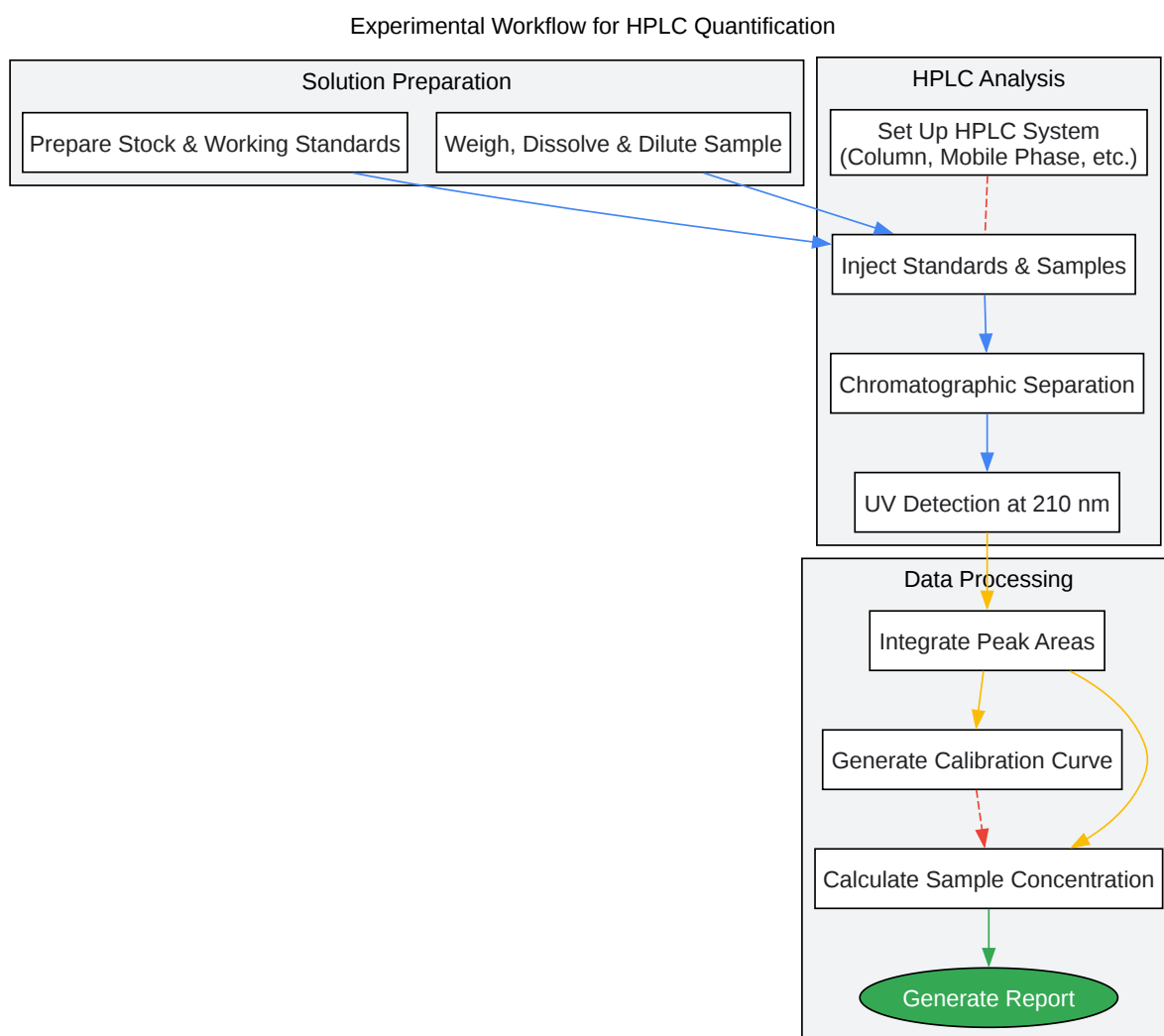
The following table summarizes the expected performance characteristics of this method. The data presented are representative and should be verified during in-house method validation.

Validation Parameter	Result
Linearity Range	10 - 250 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	3 µg/mL
Limit of Quantification (LOQ)	10 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

Data Analysis

Identify the peak corresponding to **1-(4-isopropylcyclohexyl)ethanol** based on its retention time from the standard chromatogram. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of **1-(4-isopropylcyclohexyl)ethanol** in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow Visualization



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Caption: Workflow for the HPLC quantification of **1-(4-isopropylcyclohexyl)ethanol**.

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